2-Chloro-N-isopropylisonicotinamide
Overview
Description
“2-Chloro-N-isopropylisonicotinamide” is a chemical compound with the CAS Number: 439931-33-6 . It has a molecular weight of 198.65 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13)
. This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.
Scientific Research Applications
Biocatalytic Applications
Biocatalytic Hydrolysis for 2-Chloronicotinic Acid Production : Amidases are used to catalyze the hydrolysis of 2-chloronicotinamide for producing 2-chloronicotinic acid, a crucial component in various agrochemicals and pharmaceuticals. The amidase from Pantoea sp. (Pa-Ami) shows superior activity for nicotinamide and its chlorinated derivatives. This biocatalytic process is highlighted for its high productivity and potential industrial application (Zheng et al., 2018).
Novel Strain Transformation for 2-Chloronicotinic Acid : A newly isolated strain Rhodococcus erythropolis ZJB-09149 can convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This biotransformation process is significant for its application in synthesizing pesticides and medicines, offering an innovative and efficient method for 2-chloronicotinic acid production (Jin et al., 2011).
Chemical Synthesis and Pharmaceutical Applications
Synthesis of Anti-Infective Agents : The compound 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide is used in the synthesis of Nevirapine, an anti-infective agent. This synthesis process demonstrates the potential of chloro-nicotinamides in pharmaceutical applications (Hu Yong-an, 2012).
Development of Anticonvulsant Agents : N-substituted-3-chloro-2-azetidinone derivatives synthesized from isoniazide and substituted aldehyde have shown promising anticonvulsant activity. These compounds, including 2-chloronicotinamides, are being explored for their potential in treating convulsive disorders (Hasan et al., 2011).
Environmental and Agricultural Impact Studies
Agricultural Chemicals in Groundwater : Studies have assessed the concentration of agricultural chemicals, including 2-chloro-4-ethylamino-6-isopropylamino-s-triazine, in groundwater. This research is crucial for understanding the environmental impact of these chemicals in agricultural areas (Kolpin, 1997).
Herbicidal Activity of 2-Chloronicotinamides : Research on N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has shown significant herbicidal activity, providing insights into the development of novel herbicides (Yu et al., 2021).
Biochemical Analysis
Biochemical Properties
2-Chloro-N-isopropylisonicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, influencing cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions ultimately lead to changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its effectiveness and impact on cellular function. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular processes, including changes in cell proliferation, differentiation, and apoptosis. The compound’s stability and degradation kinetics are crucial factors in determining its overall efficacy and safety in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and overall health. At high doses, this compound can exhibit toxic or adverse effects, including organ damage and altered metabolic function. Understanding the dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical and pharmacological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in determining its overall efficacy and impact. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s bioavailability and overall effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-propan-2-ylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSGGZMSWRLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476034 | |
Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439931-33-6 | |
Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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